molecular formula C10H9BrN2 B2712272 6-Bromo-4-methylquinolin-3-amine CAS No. 1201646-50-5

6-Bromo-4-methylquinolin-3-amine

Cat. No.: B2712272
CAS No.: 1201646-50-5
M. Wt: 237.1
InChI Key: NKGDKJIYBYNMHR-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinolin-3-amine is a quinoline derivative with the molecular formula C10H8BrN. This compound is part of a broader class of quinoline derivatives known for their diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylquinolin-3-amine typically involves the bromination of 4-methylquinoline followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 6-position of 4-methylquinoline. The resulting 6-bromo-4-methylquinoline is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted quinolines.

    Oxidation Reactions: Products include quinoline N-oxides.

    Coupling Reactions: Biaryl quinoline derivatives.

Scientific Research Applications

6-Bromo-4-methylquinolin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-4-methylquinolin-3-amine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-4-methylquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDKJIYBYNMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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